molecular formula C13H9BrO B2990216 1-bromo-6H-benzo[c]chromene CAS No. 475040-10-9

1-bromo-6H-benzo[c]chromene

Cat. No. B2990216
M. Wt: 261.118
InChI Key: JFXPRTHDXBYUSQ-UHFFFAOYSA-N
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Description

“1-bromo-6H-benzo[c]chromene” is a chemical compound with the molecular formula C13H9BrO . It has a molecular weight of 261.12 .


Synthesis Analysis

The synthesis of 6H-benzo[c]chromenes, including “1-bromo-6H-benzo[c]chromene”, has been achieved through various methods. One approach involves the use of visible light and transition-metal-free conditions . The process starts with the corresponding (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers using KOtBu in dimethyl sulfoxide (DMSO) at room temperature . Another method involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .


Molecular Structure Analysis

The molecular structure of “1-bromo-6H-benzo[c]chromene” consists of a benzo[c]chromene ring with a bromine atom attached at the 1-position .


Chemical Reactions Analysis

The synthesis of 6H-benzo[c]chromenes involves several chemical reactions. For instance, the synthesis under visible light and transition-metal-free conditions involves an electron donor–acceptor complex formed by the dimsyl anion and (2-halobenzyl) phenyl ethers . Another method involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .

Scientific Research Applications

Synthetic Protocols and Applications

"1-bromo-6H-benzo[c]chromene" is a compound of interest in the synthesis of secondary metabolites with significant pharmacological importance. It serves as a core structure for various compounds. The synthetic protocols for derivatives like 6H-Benzo[c]chromen-6-ones, which share a similar structural motif, are extensively reviewed, highlighting the importance of synthetic strategies in producing these compounds with considerable pharmacological relevance. The literature describes various synthetic approaches, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization processes. These methods underline the compound's versatility and potential in generating pharmacologically active derivatives through efficient synthetic routes (Mazimba, 2016).

Environmental and Health Perspectives

Beyond its synthetic utility, the broader class of brominated compounds, to which "1-bromo-6H-benzo[c]chromene" belongs, has been the subject of environmental and health-related studies. For instance, benzidine, a structurally related compound, has been reviewed for its environmental presence and potential health impacts. Such studies are crucial for understanding the environmental and health implications of brominated organic compounds, highlighting the need for careful consideration of their use and disposal (Choudhary, 1996).

properties

IUPAC Name

1-bromo-6H-benzo[c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPRTHDXBYUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-6H-benzo[c]chromene

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